Conolidine

Descripción

Overview of Indole (B1671886) Alkaloids within Natural Product Drug Discovery

Indole alkaloids are characterized by the presence of an indole ring system in their chemical structure. This structural motif is often associated with diverse biological activities, making indole alkaloids valuable scaffolds in natural product drug discovery. Over 4100 indole alkaloids are known, with many exhibiting promising activities such as antitumor, antibacterial, antiviral, antifungal, and antiplasmodial effects. researchgate.net Their biosynthesis typically involves tryptophan as an amino acid precursor, forming the core indole or indoline (B122111) moiety. rsc.org Marine organisms also represent a significant source of indole alkaloids with various biological and pharmacological properties, including antibacterial and anticancer activities. bohrium.comresearchgate.net The structural and functional versatility of these compounds positions them as important candidates for the development of new drug leads. bohrium.commdpi.com

Historical Context of Conolidine Isolation and Initial Characterization from Tabernaemontana divaricata

This compound is an indole alkaloid that was first isolated in 2004 from the stem bark of Tabernaemontana divaricata. wikipedia.orggoogle.comresearchgate.netresearchgate.net Tabernaemontana divaricata, also known as crepe jasmine or pinwheel flower, is a tropical flowering plant that has a history of use in traditional Chinese, Ayurvedic, and Thai medicine for various ailments, including pain and fever. google.comresearchgate.nettandfonline.comactascientific.comscholarsresearchlibrary.commedicalnewstoday.com

This compound was found to be an exceedingly rare component of a Malayan T. divaricata, isolated in only a very low yield (0.00014%) from the stem bark. google.com While other more abundant alkaloids from this species had been implicated as opioid analgesics, no therapeutically relevant properties of this compound were initially reported upon its isolation. google.comarizona.edu The molecular structure of this compound defines it as a member of the C5-nor stemmadenine (B1243487) family of natural products. google.com

Rationale for Investigating this compound as a Novel Non-Opioid Analgesic Agent

The management of chronic pain remains a significant challenge in biomedical science, with a considerable unmet need for effective treatments. arizona.edu While opioid analgesics are commonly used, they are associated with substantial liabilities, including the potential for addiction, tolerance, respiratory depression, nausea, and chronic constipation. tandfonline.comarizona.edunih.gov This suboptimal therapeutic profile has driven the crucial search for non-opioid analgesics to serve as alternatives to established opioid therapeutics. tandfonline.comarizona.edu

This compound emerged as a compelling candidate in this search due to its natural origin from a plant traditionally used for pain relief and the initial findings suggesting potent analgesic properties without the typical opioid side effects. tandfonline.comnih.gov The scarcity of this compound in nature and the complexity of its structure presented challenges for study, highlighting the importance of developing synthetic routes to obtain sufficient quantities for pharmacological evaluation. google.comtandfonline.comarizona.edu The first asymmetric total synthesis of this compound was developed in 2011, which enabled the initial assessment of its pharmacological profile as an analgesic. wikipedia.orggoogle.comtandfonline.com

Research findings have indicated that this compound possesses potent analgesic properties in various pain models. Studies utilizing in vivo models of tonic and persistent pain demonstrated that both the racemic mixture (±)-conolidine and its enantiomers, (+)- and (-)-conolidine, are potent and efficacious non-opioid analgesics. google.comarizona.edu For instance, this compound injection was found to suppress both phases of the pain response in a biphasic pain model, suggesting effectiveness against both acute and persistent pain. researchgate.netnih.gov

Further investigations have sought to elucidate the mechanism of action of this compound, distinguishing it from traditional opioids. Unlike classic opioid analgesics that primarily target the mu-opioid receptor, this compound has shown low affinity or efficacy for the mu, kappa, and delta opioid receptors. wikipedia.orggoogle.comnih.gov This lack of interaction with classical opioid receptors supports a different mode of action and the potential for an improved side-effect profile compared to opioids. tandfonline.comnih.gov

More recently, research has identified the atypical chemokine receptor ACKR3 (CXCR7) as a target for this compound. wikipedia.orgmedicalnewstoday.comnih.govlih.lu ACKR3 functions as a scavenger receptor that binds to endogenous opioid peptides, thereby preventing them from interacting with classical opioid receptors and dampening their analgesic activity. medicalnewstoday.comnih.govlih.lu By binding to ACKR3, this compound is thought to block its scavenging function, increasing the availability of endogenous opioid peptides to bind to their target sites and induce analgesia. wikipedia.orgmedicalnewstoday.comnih.govlih.lu This proposed mechanism provides a rationale for this compound's analgesic effects without direct activation of classical opioid receptors. medicalnewstoday.comlih.lu

While the precise and complete mechanism of action of this compound is still being investigated and may involve multiple targets, its activity on ACKR3 represents a significant step towards understanding its role in pain regulation and highlights its potential for novel drug development against chronic pain. medicalnewstoday.comnih.govlih.lu

Here is a summary of key findings regarding this compound's analgesic properties and mechanism:

| Study/Finding | Observation | Implication | Source |

| In vivo pain models (tonic and persistent pain) | (±)-, (+)-, and (-)-conolidine show potent and efficacious analgesic effects. | Effective against different types of pain. | google.comarizona.edu |

| Biphasic pain model | This compound suppresses both phase 1 (acute) and phase 2 (inflammatory) pain responses. | Effective against both acute and persistent pain. | researchgate.netnih.gov |

| Opioid receptor binding assays | Low affinity or efficacy for mu, kappa, and delta opioid receptors. | Mechanism of action differs from traditional opioids. | wikipedia.orggoogle.comnih.gov |

| ACKR3 (CXCR7) binding | This compound binds to ACKR3. | Potential target for analgesic activity. | wikipedia.orgmedicalnewstoday.comnih.govlih.lu |

| ACKR3 modulation | Binding to ACKR3 is thought to increase the availability of endogenous opioid peptides for classical receptors. | Explains analgesic effect without direct opioid receptor activation. | wikipedia.orgmedicalnewstoday.comnih.govlih.lu |

The investigation into this compound continues, aiming to fully understand its pharmacological profile and therapeutic potential as a non-opioid analgesic. nih.gov

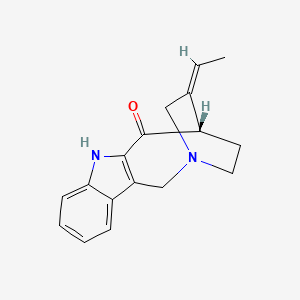

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

100414-81-1 |

|---|---|

Fórmula molecular |

C17H18N2O |

Peso molecular |

266.34 g/mol |

Nombre IUPAC |

(13S,14E)-14-ethylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraen-12-one |

InChI |

InChI=1S/C17H18N2O/c1-2-11-9-19-8-7-12(11)17(20)16-14(10-19)13-5-3-4-6-15(13)18-16/h2-6,12,18H,7-10H2,1H3/b11-2-/t12-/m0/s1 |

Clave InChI |

DBGBUYFOJXOYNY-RENATIMJSA-N |

SMILES isomérico |

C/C=C\1/CN2CC[C@@H]1C(=O)C3=C(C2)C4=CC=CC=C4N3 |

SMILES canónico |

CC=C1CN2CCC1C(=O)C3=C(C2)C4=CC=CC=C4N3 |

Origen del producto |

United States |

Isolation and Biosynthetic Investigations of Conolidine

Botanical Source and Traditional Medicinal Applications of Tabernaemontana divaricata

Conolidine is a natural product found in various species of the genus Tabernaemontana, although it is most commonly reported in Tabernaemontana divaricata phylochem.com. Tabernaemontana divaricata, also known by common names such as Pinwheel Flower, Crape Jasmine, or Nandivardhana, is an evergreen shrub or small tree native to tropical regions of South Asia and Africa . The plant typically grows to a height of 1 to 5 meters and is characterized by its dark green, glossy, oval leaves and fragrant white flowers with petals twisted in a pinwheel shape nparks.gov.sg.

In traditional medicinal systems, including Ayurveda, traditional Chinese medicine, and Thai medicine, Tabernaemontana divaricata has been utilized for a variety of ailments researchgate.netresearchgate.netnih.gov. The leaves, bark, and flowers of the plant have been traditionally used to address conditions such as fever, inflammation, and skin disorders . Specifically, the roots have been acknowledged for their analgesic qualities in traditional medicine researchgate.net. The plant has also been used traditionally for snake and scorpion poisoning in some parts of China nparks.gov.sg. Other traditional uses include treating headache, dysentery, vomiting and diarrhea, abdominal tumors, leprosy, and asthma researchgate.net. It has also been employed as an anthelminthic, antihypertensive, and as a tonic for the brain, liver, and spleen researchgate.net. Studies suggest that the leaves are a source of compounds with antioxidant, anti-infection, analgesic, and anti-cancer properties researchgate.net. The milky latex exuded when parts of the plant are broken has also been used in traditional remedies, such as with coconut oil for headaches nparks.gov.sgresearchgate.net.

Methodological Approaches to this compound Isolation from Plant Extracts

This compound is considered an exceedingly rare component of Tabernaemontana divaricata, with one report indicating an isolation yield of only 0.00014% from the stem bark of a Malayan T. divaricata phylochem.comgoogle.com. This low natural abundance has posed a challenge for research into its potential therapeutic properties phylochem.com.

The process of extracting alkaloids like this compound from plant material involves several steps aimed at separating the desired compounds from the complex plant matrix This compound.com. Traditional methods often involve solvent extraction This compound.com. This typically begins with collecting and drying the plant parts (such as leaves or bark) to reduce water content This compound.com. The dried material is then finely ground to increase the surface area for extraction This compound.com. The powdered material is then soaked or macerated in a chosen solvent, commonly ethanol (B145695) or methanol, for a specified period This compound.com. This allows the solvent to penetrate the plant material and extract the target chemicals This compound.com.

Another method that can be used for extracting volatile chemicals from Tabernaemontana divaricata is steam distillation, where steam is passed through the plant material to release volatile compounds This compound.com. These methods yield crude extracts containing a mixture of alkaloids and other plant constituents This compound.com.

Further processing steps are necessary to purify and concentrate this compound from the crude extract This compound.com. Techniques such as chromatography, crystallization, and filtering can be employed for these separation steps This compound.com. The low concentration of this compound in the plant material means that working with very low yields is challenging and often operates around the level of detection for many analytical laboratories phylochem.com. Utilizing larger-scale extraction equipment can help simplify the laboratory workload when dealing with such low yields phylochem.com. Some modern approaches explore dual solvent extraction methods to achieve a more comprehensive extraction of the diverse alkaloids present in plants like Tabernaemontana divaricata google.comprweb.com.

Hypothesized Biosynthetic Pathways of this compound

This compound is classified as a rare C5-nor stemmadenine-type indole (B1671886) alkaloid nih.govresearchgate.net. Investigations into the biosynthesis of this compound often draw parallels with the known pathways for related indole alkaloids found in Tabernaemontana species.

Retrosynthetic planning for the synthesis of this compound has sometimes commenced with an examination of the proposed biosynthetic pathway for the conversion of stemmadenine (B1243487) to vallesamine google.com. This hypothesized pathway involves the excision of the C5 carbon through a sequence that includes N-oxidation, fragmentation, hydrolysis, and cyclization google.com. Stemmadenine is another alkaloid produced by Tabernaemontana sources, and semi-synthesis using stemmadenine as a starting material has been explored as an alternative to total synthesis for potentially increasing this compound production phylochem.com.

While the precise in vivo biosynthetic route to this compound in Tabernaemontana divaricata is not fully elucidated, its structural relationship to other indole alkaloids in the plant suggests a shared origin from common precursors like tryptophan and secologanin, which are the building blocks for the large family of monoterpene indole alkaloids. The C5-nor designation indicates the absence of a carbon atom typically present at the C5 position in the stemmadenine skeleton, suggesting a specific enzymatic modification or fragmentation step occurs during its biosynthesis. Research efforts in synthetic chemistry, particularly the development of total synthesis routes, have provided insights into the structural intricacies of this compound and have aimed to overcome the limitations imposed by its low natural abundance for further study researchgate.netgoogle.com.

Synthetic Chemistry and Methodological Advancements for Conolidine Production

Asymmetric Total Synthesis Strategies for Enantiomerically Pure Conolidine

Given that natural products often exhibit stereochemistry-dependent biological activity, the development of asymmetric synthetic routes to access enantiomerically pure this compound was a significant advancement. The first asymmetric total synthesis of this compound, and indeed of any C5-nor stemmadenine (B1243487), was a notable achievement. thieme-connect.comgoogle.com

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for cyclization reactions. Gold(I)-catalyzed cascade cyclization approaches have been developed for the synthesis of this compound. One such strategy involved the gold(I)-catalyzed cascade cyclization of a conjugated enyne. frontiersin.orgkyoto-u.ac.jpresearchgate.netnih.gov This method allowed for the simultaneous formation of both the indole (B1671886) ring and the ethylidene-substituted piperidine (B6355638) moiety of (+)-conolidine in an enantioselective manner, achieving enantiomeric excesses of 88–91%. kyoto-u.ac.jpresearchgate.netnih.gov A bulky bimetallic gold complex bearing a chiral ligand was employed as an effective precatalyst in this transformation. frontiersin.orgresearchgate.net Another gold(I)-catalyzed route to racemic (±)-conolidine and (±)-apparicine utilized a 6-exo-dig cyclization to construct the piperidine ring with the exocyclic (E)-ethylidene appendage. wikipedia.orgresearchgate.net

Enzymatic resolution has been successfully integrated into asymmetric synthesis strategies for this compound to obtain enantiomerically pure intermediates. As highlighted in the Micalizio synthesis, an early enzymatic resolution step was utilized to resolve a racemic heterocyclic allylic alcohol, providing access to enantiomerically enriched material that could be carried forward to synthesize both enantiomers of this compound. wikipedia.orgwikiwand.comthieme-connect.com This demonstrates the utility of biocatalysis in achieving chirality in the synthesis of complex natural products like this compound.

Beyond the Micalizio route and gold-catalyzed methods, other stereoselective synthetic pathways have been explored for accessing the this compound core and related structures. While specific details on alternative asymmetric pathways solely for this compound synthesis might be less extensively documented compared to the pioneering work, the general pursuit of stereocontrolled construction of the strained 1-azabicyclo[4.2.2]decane skeleton and the exocyclic alkene remains an active area. Approaches involving intramolecular Mannich reactions and other cyclization strategies have been investigated to control the stereochemistry of the key chiral centers and the geometry of the exocyclic double bond. wikipedia.orgnih.gov The Weinreb group, for instance, developed a four-step route to the tetracyclic skeleton of this compound using a conjugative addition of an indole precursor to an oxime-substituted nitrosoalkene. wikipedia.orgscribd.com

Integration of Enzymatic Resolution in Chiral this compound Synthesis

Impact of Synthetic Accessibility on this compound Pharmacological Research

The inherent scarcity of this compound in its natural source, the bark of the Tabernaemontana divaricata plant, presented a significant barrier to the comprehensive investigation of its pharmacological properties. Isolated in exceedingly low yields (approximately 0.00014% from stem bark), the limited natural supply precluded the large-scale studies necessary to fully understand its biological activities and therapeutic potential wikipedia.orgnih.govwikipedia.orgnih.gov. Before the advent of reliable synthetic methods, knowledge of this compound's medicinal attributes was sparse, largely confined to its presence in traditional medicine without detailed scientific validation wikipedia.orgnih.govnih.govguidetopharmacology.org.

The development of the first total synthesis of this compound in 2011 by the Micalizio group at Scripps Research marked a pivotal moment, fundamentally transforming the landscape of this compound research wikipedia.orgwikipedia.orgnih.govguidetopharmacology.orgwikipedia.orgnih.gov. This breakthrough provided access to "meaningful quantities" of the compound, thereby enabling the first rigorous pharmacological assessments nih.govwikipedia.orgguidetopharmacology.orgnih.govwikipedia.org. The synthetic route addressed key chemical challenges, including the formation of the strained 1-azabicyclo[4.2.2]decane skeleton and achieving stereochemical control wikipedia.orgwikipedia.org.

The increased synthetic accessibility directly facilitated critical in vivo studies, primarily in mouse models, which demonstrated this compound's potent analgesic efficacy against tonic and persistent pain, comparable in some assays to that of morphine, but notably without engaging opioid receptors nih.govwikipedia.orgnih.govguidetopharmacology.orgwikipedia.orgnih.gov. The ability to synthesize this compound also allowed for the evaluation of both the racemic mixture and individual enantiomers, revealing that both exhibited similar analgesic properties wikipedia.orgnih.gov.

Beyond establishing its analgesic potential, synthetic accessibility has been crucial for efforts to elucidate this compound's mechanism of action, which remains a subject of ongoing research wikipedia.orgwikipedia.orgwmcloud.org. Studies enabled by the availability of synthetic material have explored various potential targets, identifying interactions with the Cav2.2 calcium channel and the atypical chemokine receptor ACKR3 (CXCR7) wmcloud.orgwikipedia.orgresearchgate.netnih.govscribd.com. The binding to ACKR3 is hypothesized to increase the availability of endogenous opioid peptides by preventing their scavenging by this receptor, suggesting a non-classical modulation of the opioid system wikipedia.orgresearchgate.netnih.gov.

Furthermore, the established synthetic pathways have provided a foundation for the rational design and synthesis of this compound analogues wmcloud.org. This has allowed researchers to explore structure-activity relationships and develop novel compounds, such as RTI-5152-12, with potentially enhanced potency or selectivity for specific targets like ACKR3 wmcloud.orgwikipedia.orgresearchgate.netnih.govlih.lu. The ability to synthesize these derivatives in the laboratory accelerates the process of identifying lead compounds for potential therapeutic development.

Key Research Findings Enabled by Synthetic Accessibility:

| Research Area | Impact of Synthetic Accessibility | Key Findings |

| Analgesic Efficacy | Enabled in vivo testing in animal models. nih.govwikipedia.orgnih.govguidetopharmacology.orgwikipedia.orgnih.gov | Potent non-opioid analgesic for tonic and persistent pain. nih.govwikipedia.orgnih.govguidetopharmacology.orgwikipedia.orgnih.govwikipedia.org Comparable efficacy to morphine in some models. nih.govguidetopharmacology.orgnih.gov |

| Mechanism of Action | Provided sufficient material for target identification screening. wikipedia.orgwikipedia.orgwmcloud.org | Does not primarily act via classical opioid receptors. nih.govwikipedia.orgnih.govguidetopharmacology.orgnih.govwikipedia.org Identified potential interaction with Cav2.2 channels. wmcloud.orgscribd.com Identified binding to ACKR3 (CXCR7). wikipedia.orgresearchgate.netnih.govscribd.com |

| Stereochemistry | Allowed synthesis and testing of individual enantiomers. wikipedia.orgnih.gov | Both (+)- and (-)-Conolidine enantiomers show similar analgesic properties. wikipedia.orgnih.gov |

| Analogue Development | Provided a synthetic platform for generating structural variants. wmcloud.org | Enabled synthesis and testing of analogues like RTI-5152-12 with enhanced activity on targets like ACKR3. wmcloud.orgwikipedia.orgresearchgate.netnih.govlih.lu |

| Pharmacokinetic Studies | Allowed generation of quantities needed for in vivo pharmacokinetic evaluation. guidetopharmacology.orgnih.gov | Demonstrated ability to cross the blood-brain barrier and maintain presence in bloodstream. guidetopharmacology.orgnih.gov |

Pharmacological Characterization and Mechanism of Action Elucidation of Conolidine

Investigation of Conolidine's Non-Opioid Receptor Binding Profile

Early and subsequent studies have extensively investigated this compound's interaction with classical opioid receptors to determine if its analgesic properties are mediated through these well-established pathways pacific.eduhcplive.com.

Lack of Affinity for Classical Opioid Receptors (μ, δ, κ)

Multiple studies have demonstrated that this compound exhibits low or no significant affinity for the classical mu (μ), delta (δ), and kappa (κ) opioid receptors nih.govpacific.edulih.lugoogle.com. This lack of binding to the primary targets of opioid drugs like morphine suggests that this compound's analgesic mechanism is fundamentally different pacific.eduhcplive.combrieflands.comnih.gov. For instance, evaluations using β-arrestin-translocation assays, radioligand binding displacement, and G protein coupling assays have indicated low affinity or efficacy for the mu opioid receptor google.com. Similar findings were observed for kappa and delta opioid receptors in radioligand displacement and β-arrestin translocation studies google.com. This evidence supports the classification of this compound as a non-opioid analgesic nih.govresearchgate.net.

Identification and Characterization of Primary Molecular Targets

Research efforts have aimed to identify the specific molecular targets responsible for this compound's analgesic effects, leading to the discovery of interactions with atypical chemokine receptors and voltage-gated calcium channels nih.govpacific.edu.

Atypical Chemokine Receptor 3 (ACKR3/CXCR7) as a Key Modulator

More recently, the atypical chemokine receptor 3, also known as CXCR7, has been identified as a significant target for this compound nih.govwikipedia.orgpacific.edulih.lunih.govsciencedaily.com. ACKR3 is expressed in similar areas as classical opioid receptors and binds to a wide array of endogenous opioids nih.gov.

Molecular Role of ACKR3 as an Endogenous Opioid Peptide Scavenger

ACKR3 functions as a scavenger receptor for various endogenous opioid peptides, including enkephalins and dynorphins tandfonline.comwikipedia.orgresearchgate.netnih.gov. Unlike classical opioid receptors that trigger typical G protein signaling pathways, ACKR3 primarily relies on β-arrestin recruitment and acts by internalizing and degrading its ligands nih.govsciencedaily.comtandfonline.comresearchgate.netacs.orgwikipedia.org. This scavenging activity effectively reduces the availability of endogenous opioid peptides for binding to classical opioid receptors, thereby acting as a negative regulator of the opioid system lih.lusciencedaily.comtandfonline.comwikipedia.orgresearchgate.netnih.govmedicalnewstoday.com.

This compound's Modulatory Effects on ACKR3 Function and Endogenous Opioid Peptide Availability

This compound has been shown to modulate ACKR3 function. By binding to ACKR3, this compound can block its scavenging activity, preventing the receptor from internalizing endogenous opioid peptides lih.lusciencedaily.commedicalnewstoday.comnews-medical.netlih.luneurosciencenews.com. This inhibition of ACKR3's scavenging function leads to an increased availability of endogenous opioid peptides in the extracellular space, allowing them to bind to and activate classical opioid receptors nih.govlih.lunih.govsciencedaily.comtandfonline.commedicalnewstoday.comnews-medical.netlih.luneurosciencenews.com. This indirect potentiation of the endogenous opioid system is postulated to be a key mechanism by which this compound exerts its analgesic effects nih.govlih.lunih.govnews-medical.netlih.lu. Studies have shown that this compound acts as a full agonist of ACKR3, triggering receptor phosphorylation and β-arrestin recruitment nih.gov.

Here is a summary of the interaction between this compound, ACKR3, and endogenous opioid peptides:

| Interaction | Effect on ACKR3 Function | Effect on Endogenous Opioid Peptide Availability | Proposed Analgesic Mechanism |

| This compound binding to ACKR3 | Blocks scavenging activity lih.lusciencedaily.commedicalnewstoday.comnews-medical.netlih.luneurosciencenews.com | Increases availability nih.govlih.lunih.govsciencedaily.comtandfonline.commedicalnewstoday.comnews-medical.netlih.luneurosciencenews.com | Potentiates classical opioid receptor signaling nih.govlih.lunih.govnews-medical.netlih.lu |

| ACKR3 (without this compound) | Scavenges opioid peptides tandfonline.comwikipedia.orgresearchgate.netnih.gov | Reduces availability lih.lusciencedaily.comtandfonline.comwikipedia.orgresearchgate.netnih.govmedicalnewstoday.com | Dampens endogenous opioid analgesic activity lih.lusciencedaily.commedicalnewstoday.com |

Voltage-Gated Calcium Channel Inhibition: Specifically Cav2.2 Channels

In addition to its interaction with ACKR3, research suggests that this compound may also inhibit voltage-gated calcium channels, particularly Cav2.2 (N-type) channels nih.govpacific.eduresearchgate.netnih.govresearchgate.net. Cav2.2 channels play a crucial role in neurotransmitter release and pain signaling researchgate.netnih.gov. Studies utilizing cultured neuronal networks and patch clamp techniques have shown that this compound can inhibit currents through transiently expressed human Cav2.2 channels researchgate.netnih.govresearchgate.net. The response profile of this compound in cultured neuronal networks has been found to be similar to that of ω-conotoxin CVIE, a known selective Cav2.2 calcium channel blocker with antinociceptive properties nih.govpacific.eduresearchgate.netnih.govresearchgate.net. This inhibition of Cav2.2 channels is considered another potential mechanism contributing to this compound's analgesic effects nih.govpacific.eduresearchgate.netnih.govresearchgate.net.

Here is a data table summarizing the effect of this compound on Cav2.2 channels based on one study:

| Compound | Target Channel | Effect | Notes |

| This compound | Cav2.2 | Inhibition researchgate.netnih.govresearchgate.net | Demonstrated in heterologously expressed human channels researchgate.netnih.govresearchgate.net |

Comparative Pharmacological Profiling with ω-Conotoxin CVIE

Studies utilizing cultured neuronal networks and multi-electrode array (MEA) technology have indicated a similarity in the response profile of this compound to that of ω-conotoxin CVIE. nih.govresearchgate.netijmrset.comresearchgate.net ω-Conotoxin CVIE is known as a selective blocker of Cav2.2 calcium channels. nih.govresearchgate.netwikipedia.org This observed similarity in neuronal network activity patterns suggests that this compound may also interact with Cav2.2 calcium channels. nih.govresearchgate.net Further verification through whole-cell patch clamp recordings has shown that this compound effectively inhibits Cav2.2 channels. researchgate.net The involvement of Cav2.2 and Cav3 channels has been suggested to play an important role in this compound's mechanism of action. nih.govscribd.com

Exploration of Other Putative Pharmacological Interactions

Beyond potential calcium channel modulation, this compound has been identified to target the atypical chemokine receptor ACKR3 (CXCR7). nih.govijmrset.comscribd.comwikipedia.orgbattlebalm.comnih.gov ACKR3 is highly expressed and functions as a scavenger receptor, preventing endogenous opioid peptides from binding to classical opioid receptors such as MOR, DOR, KOR, and NOP. nih.govijmrset.comscribd.combattlebalm.com By binding to ACKR3, this compound may increase the availability of these endogenous opioid peptides at their target sites, thereby inducing analgesia. nih.govwikipedia.org This modulation of ACKR3 is distinct from the mechanism of action of prescription opioids, as ACKR3 does not trigger classical G protein signaling but primarily relies on β-arrestin recruitment. ijmrset.com

This compound has also been reported to have a high affinity for the sigma-1 receptor. ocnjdaily.com The sigma-1 receptor is implicated in the modulation of pain perception and neuroprotection. ocnjdaily.comresearchgate.net Interaction with the sigma-1 receptor could contribute to this compound's ability to modulate pain and potentially protect nerve cells. ocnjdaily.com

Neuropharmacological Investigations of this compound in Cultured Neuronal Networks

Investigating the neuropharmacological effects of this compound has involved the use of cultured neuronal networks. nih.govresearchgate.netnih.gov These networks, comprising excitatory neurons, inhibitory neurons, and glia, can self-assemble and exhibit spontaneous firing patterns that share characteristics with in vivo neuronal networks. nih.gov

Multi-Electrode Array (MEA) Technology for Network Activity Profiling

Multi-electrode array (MEA) technology is utilized to measure a wide range of neuronal network characteristics in these cultures. researchgate.netnih.govresearchgate.netspringernature.com This technology allows for network-scale analysis, revealing the impact of compounds on emergent network behavior that might not be apparent in single-cell assays. nih.gov Researchers have used MEA technology to profile the activity of cultured neuronal networks treated with this compound. nih.govresearchgate.netnih.gov

Pattern Matching Response Profiles for Mechanism of Action Identification

To identify the mechanism of action of this compound, pattern matching response profiles obtained from MEA recordings have been employed. nih.govresearchgate.netijmrset.comresearchgate.netnih.gov This approach compares the changes in neuronal network activity induced by this compound to a database of response profiles from well-characterized compounds with known mechanisms of action. researchgate.netresearchgate.netnih.gov By analyzing the impact of this compound on numerous firing parameters, researchers can identify similarities in the network activity patterns that suggest engagement with common biological targets. researchgate.netijmrset.comresearchgate.netnih.gov This pattern matching analysis revealed that the response profile of this compound was most similar to that of ω-conotoxin CVIE. nih.govresearchgate.netijmrset.comresearchgate.net

Cellular Signaling Pathway Modulation by this compound

Beyond receptor interactions, research has explored the impact of this compound on intracellular signaling pathways. This compound has been shown to lead to the phosphorylation of Akt in primary dorsal root ganglion (DRG) cultures from adult mice. google.comgoogle.com Akt phosphorylation is a key event in the PI3K/Akt signaling pathway, which is involved in various cellular processes, including cell survival, growth, and proliferation. researchgate.net The modulation of Akt phosphorylation by this compound suggests its potential influence on these downstream cellular events. ACKR3 activation by CXCL12 has also been shown to induce phosphorylation of Akt. nih.gov

Structure Activity Relationship Sar Studies and Medicinal Chemistry of Conolidine

Elucidation of Conolidine's Core Indole (B1671886) Alkaloid Scaffold and Key Pharmacophore Features

This compound is characterized by a C5-nor stemmadenine (B1243487) indole alkaloid scaffold, a rare structural class among natural products. google.comresearchgate.net Its tetracyclic structure incorporates an indole moiety and a distinctive azabicyclo[4.2.2]decane system featuring an ethylidene group. wikipedia.orgthieme-connect.com The specific stereochemistry around the azabicyclo[4.2.2]decane core, particularly the orientation of the ethylidene side chain, contributes to the molecule's chirality and potentially its biological activity. thieme-connect.com

Initial pharmacological investigations indicated that this compound did not bind significantly to classical opioid receptors such as the mu-opioid receptor, suggesting an alternative mechanism of action for its observed analgesic effects. thieme-connect.comnih.gov More recent studies have identified the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, as a key target for this compound. rti.orgnih.gov ACKR3 functions as a scavenger receptor that binds and internalizes endogenous opioid peptides like enkephalins, dynorphins, and nociceptin (B549756), thereby reducing their availability to activate classical opioid receptors. nih.govwikipedia.orgwikipedia.org this compound acts as an agonist at ACKR3, and its binding is thought to inhibit this scavenging activity, leading to increased concentrations of endogenous opioid peptides in the synaptic space and enhanced activation of classical opioid receptors, ultimately resulting in analgesia. nih.govrti.orgnih.gov This interaction with ACKR3 is considered a crucial pharmacophore feature of this compound. rti.orgnih.gov Evidence also suggests potential inhibition of the Cav2.2 calcium channel, although further research is needed to fully understand the extent of this interaction and potential polypharmacology. wikipedia.orgnih.gov

Rational Design and Synthesis of this compound Analogues and Derivatives

The low natural abundance of this compound has necessitated the development of synthetic routes to obtain sufficient material for research and to create structural analogues. wikipedia.orggoogle.comthieme-connect.com Rational design principles are applied to modify the this compound scaffold with the aim of improving its analgesic potency, selectivity for specific targets, or other pharmacokinetic properties.

Analogue Development for Enhanced Analgesic Efficacy

Synthetic efforts have led to the discovery of this compound derivatives exhibiting enhanced analgesic activity compared to the parent compound. For instance, the derivative DS39201083 has been reported to be more potent than this compound in mouse models of pain, while importantly, it does not show activity at the mu-opioid receptor. nih.govscribd.com Another analogue, DS54360155, possessing a distinct bicyclic structure, also demonstrated superior analgesic potency in mice without exhibiting mu-opioid agonist activity. scribd.commdpi.com These findings indicate that structural modifications can lead to improved analgesic efficacy, potentially by optimizing the interaction with ACKR3 or engaging other pain-modulatory pathways.

Optimization of Analogues for Specific Receptor Affinity (e.g., RTI-5152-12 for ACKR3)

A key focus of this compound medicinal chemistry has been the development of analogues with improved affinity and selectivity for ACKR3. RTI-5152-12 is a synthetic analogue specifically designed to modulate ACKR3 activity. rti.orgwikipedia.orgajc.commedicalnewstoday.com Studies have demonstrated that RTI-5152-12 binds to ACKR3 with significantly higher affinity and exhibits greater activity at this receptor compared to this compound. rti.orgwikipedia.orgajc.commedicalnewstoday.comlih.lu This optimized interaction with ACKR3 is hypothesized to lead to a more pronounced increase in the availability of endogenous opioid peptides, thereby enhancing analgesic effects. rti.orgwikipedia.orgajc.com The successful development of RTI-5152-12 highlights the potential for designing targeted ACKR3 modulators based on the this compound scaffold. wikipedia.orgmedicalnewstoday.com

Computational Chemistry Approaches in this compound SAR (e.g., molecular docking, QSAR)

Computational chemistry techniques are valuable tools in the SAR exploration of this compound and its analogues. Approaches such as molecular docking can be used to predict how this compound and its derivatives bind to target receptors like ACKR3, providing insights into the key interactions and preferred binding poses. This information can guide the rational design of new analogues by suggesting modifications that are likely to enhance binding affinity or selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical models correlating structural descriptors of this compound analogues with their observed biological activities. These models can then be used to predict the activity of novel compounds before their synthesis, prioritizing the most promising candidates for experimental validation. While detailed computational studies were not extensively highlighted in the provided search results, these methods are standard practice in medicinal chemistry and would be integral to a comprehensive SAR investigation of this compound.

Comparative Structure-Activity Analysis with Related C5-nor Stemmadenine Alkaloids (e.g., apparicine (B207867), pericine (B1237748), stemmadenine)

Comparing the structure-activity relationships of this compound with other alkaloids belonging to or related to the C5-nor stemmadenine family provides valuable context for understanding the structural determinants of this compound's activity.

Apparicine: Apparicine is a C5-nor stemmadenine alkaloid found alongside this compound in Tabernaemontana species. wikipedia.orgwikipedia.org Although apparicine has shown analgesic activity in animal models and affinity for adenosine (B11128) receptors, its mechanism of action appears distinct from this compound's interaction with ACKR3. researchgate.net Structural differences between apparicine and this compound, particularly in the arrangement of their tetracyclic systems, likely contribute to their differing biological targets and pharmacological profiles. wikipedia.orgwikipedia.org

Pericine: Pericine is an indole alkaloid that has been reported to bind to mu opioid receptors in vitro, albeit with relatively low affinity, and possesses weak analgesic properties. wikipedia.org Its chemical structure is significantly different from that of this compound, featuring a distinct ring system. wikipedia.orgwikipedia.org The contrast in receptor binding profiles (mu-opioid receptor for pericine versus predominantly ACKR3 for this compound) underscores how variations in the indole alkaloid scaffold can lead to diverse pharmacological activities. rti.orgnih.govwikipedia.org

Stemmadenine: Stemmadenine is a related terpene indole alkaloid that serves as a biosynthetic precursor to the C5-nor stemmadenine skeleton. google.comwikipedia.org Stemmadenine itself has been reported to have hypotensive and weak muscle relaxant effects, activities that differ from this compound's analgesic properties. wikipedia.org The structural transformation from stemmadenine to this compound involves significant changes, and the resulting structural features in this compound are likely responsible for its unique interaction with ACKR3 and its analgesic effects. google.comrti.orgnih.govwikipedia.org

Comparative SAR analysis with these related alkaloids helps to pinpoint the specific structural elements within this compound that are critical for its interaction with ACKR3 and its analgesic efficacy, guiding future design of more potent and selective analogues.

Preclinical Efficacy Studies of Conolidine in Nociceptive Models

Assessment of Antinociceptive Properties in Rodent Models

Rodent models are widely used in preclinical research to evaluate the potential analgesic properties of compounds. frontiersin.org These models aim to mimic different types of pain experienced by humans, providing insights into a compound's effectiveness against various nociceptive pathways. frontiersin.org

Evaluation in Chemically-Induced Pain Models (e.g., Formalin Test, Acetic Acid Test)

Chemically-induced pain models, such as the formalin test and the acetic acid writhing test, are commonly employed to assess a compound's ability to alleviate acute and inflammatory pain responses. researchgate.netgoogle.com

In the acetic acid-induced writhing test, conolidine has demonstrated efficacy in preventing abdominal constrictions in mice, a behavioral response indicative of visceral pain. google.com Studies have shown that this compound can suppress this writhing response in a dose-dependent manner. google.com For instance, in one study, this compound at doses of 10 or 20 mg/kg (intraperitoneal injection, i.p.) significantly reduced the number of abdominal constrictions compared to vehicle-treated mice. google.com

The formalin test is a biphasic model that assesses both acute (Phase 1) and inflammatory (Phase 2) pain. researchgate.netnih.gov Injection of formalin into a rodent's paw elicits an initial response due to direct nerve fiber stimulation (Phase 1), followed by a later response driven by inflammation (Phase 2). researchgate.netnih.gov this compound injection has been found to suppress both Phase 1 and Phase 2 pain responses in this model, suggesting its effectiveness against both acute chemical and subsequent inflammatory pain. researchgate.netnih.gov For example, this compound at 10 mg/kg (i.p.) administered 15 minutes prior to formalin injection significantly reduced paw licking behavior in both phases. google.com

Efficacy in Inflammatory Pain Models

Beyond the inflammatory phase of the formalin test, this compound has shown efficacy in other models of inflammatory pain. Research indicates that this compound can reduce inflammatory pain relief in in vivo models. nih.gov This suggests that the compound possesses properties that can mitigate pain associated with inflammatory processes.

Response in Models of Tonic and Persistent Pain

This compound has demonstrated potent analgesic effects in in vivo models of tonic and persistent pain. researchgate.netnih.govnih.govthieme-connect.comproleviate.com Tonic pain is characterized by a persistent, low-level pain experience. proleviate.com The ability of this compound to be effective in these models suggests its potential utility in addressing chronic pain conditions. researchgate.netproleviate.com The formalin test, with its distinct second phase representing persistent inflammatory pain, also contributes to the understanding of this compound's efficacy in persistent pain states. researchgate.netnih.gov

Comparative Efficacy with Established Analgesics in Preclinical Settings

Preclinical studies have compared the analgesic efficacy of this compound with established analgesics, particularly opioids. Research by Tarselli et al. in 2011 indicated that synthetic this compound demonstrated a potent analgesic effect that compared favorably to opioids in chemically induced, inflammatory, and acute tonic pain rodent models. researchgate.net Despite exhibiting comparable efficacy in certain pain models, this compound has been found to differ from morphine in its effects on acute thermal stimulation models, such as the hot plate or warm water tail immersion assays. google.com Unlike morphine, this compound did not produce antinociception in these tests following systemic injection. google.com

A this compound derivative, DS39201083, has also been evaluated and shown to be even more potent than this compound in the acetic acid-induced writhing test and formalin test in mice. bioworld.comx-mol.com In the acetic acid test, DS39201083 had an ED50 value of 7.8 mg/kg, compared to 32 mg/kg for this compound, indicating a four-fold higher potency. bioworld.com In the formalin test, DS39201083 showed 92% inhibition, while this compound showed 43% inhibition. bioworld.com

Pharmacokinetic Considerations in Preclinical Efficacy (e.g., Brain Penetrance)

Pharmacokinetic studies in preclinical settings have investigated the distribution of this compound in the body, including its ability to cross the blood-brain barrier. Research has shown that this compound is present at micromolar levels in the brain after systemic injection in mice. google.comnih.govscripps.edu This brain penetrance is a crucial factor for a compound intended to treat pain, as many pain pathways and modulation centers are located within the central nervous system. brieflands.com Studies have measured this compound concentrations in both plasma and brain tissue at various time points following administration. google.com

Assessment of Behavioral Responses in Preclinical Models (e.g., Locomotor Activity)

In addition to assessing antinociceptive effects, preclinical studies evaluate the behavioral responses of animals to determine potential side effects or alterations in normal behavior. Locomotor activity is a key measure used to assess central nervous system effects, such as sedation or stimulation. biorxiv.orgmdpi.com Studies on this compound have revealed that the compound does not alter locomotor activity in mice subjects. nih.govthieme-connect.combrieflands.com This finding suggests that, unlike some opioid analgesics that can cause sedation or affect motor function, this compound may lack such liabilities in preclinical models. nih.govbrieflands.com Locomotor activity measurements are typically conducted using systems that track animal movement over time. google.com

Data Tables:

Here are interactive data tables based on the research findings:

Advanced Research Methodologies Applied in Conolidine Studies

High-Throughput Receptor Screening and Binding Assays

High-throughput screening (HTS) and receptor binding assays have been instrumental in identifying potential molecular targets for conolidine. These techniques allow for the rapid evaluation of a compound's interaction with a large number of receptors simultaneously. In studies investigating this compound, a comprehensive screening of over 240 receptors was conducted to determine its binding profile. wcrj.netnih.govnih.govguidetopharmacology.org

A key finding from these screenings is the identification of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, as a responsive target for this compound. wcrj.netnih.govnih.govguidetopharmacology.orgnih.gov this compound has been shown to bind to ACKR3 in both human and mouse systems. guidetomalariapharmacology.org Importantly, these studies revealed that this compound demonstrates no significant affinity for the classical opioid receptors, including mu (MOR), delta (DOR), kappa (KOR), and nociceptin (B549756) (NOP) receptors. wcrj.netnih.govnih.govresearchgate.net This lack of interaction with classical opioid receptors is a notable characteristic that differentiates this compound from traditional opioid analgesics. The binding of this compound to ACKR3 is thought to modulate the availability of endogenous opioid peptides by preventing ACKR3 from scavenging them, thereby increasing their potential to interact with classical opioid receptors. wcrj.netnih.govnih.govguidetomalariapharmacology.orgresearchgate.net

Further characterization using techniques such as NanoBiT technologies has supported that this compound acts as a full agonist of ACKR3. guidetopharmacology.org A synthetic analogue of this compound, RTI-5152-12, has been developed and shown to exhibit even greater activity and higher affinity for the ACKR3 receptor compared to the natural compound. nih.govnih.govnih.govguidetomalariapharmacology.org

Electrophysiological Techniques for Ion Channel Characterization (e.g., Whole-Cell Patch Clamp)

Electrophysiological techniques, particularly patch clamp, are essential for characterizing the functional effects of compounds on ion channels and neuronal activity. The patch clamp technique allows for the measurement of ionic currents across cell membranes, providing insights into how a substance modulates channel function.

In this compound research, electrophysiology has been employed to investigate its effects on voltage-gated calcium channels. Based on observations from neuronal network activity profiling (discussed in Section 7.3), which suggested a similarity to Cav2.2 channel blockers, whole-cell patch clamp experiments were conducted. These studies involved heterologously expressing Cav2.2 channels and then applying this compound while recording channel activity. The results from whole-cell patch clamp experiments verified that this compound inhibits Cav2.2 calcium channels. This finding provides a potential molecular basis for some of this compound's observed effects, particularly its antinociceptive properties, as Cav2.2 channels are involved in the transmission of pain signals.

Multi-Dimensional Data Analysis for Complex Pharmacological Profiling (e.g., PCA, MDS)

Multi-dimensional data analysis techniques, such as Principal Component Analysis (PCA) and Multi-Dimensional Scaling (MDS), have been applied to analyze complex pharmacological datasets generated from studies of this compound's effects on neuronal networks. These methods are valuable for reducing the dimensionality of complex data and identifying underlying patterns and relationships between compounds based on their biological activity profiles.

In one study, PCA and MDS were utilized to compare the network activity profiles evoked by this compound and other well-characterized compounds with known mechanisms of action in cultured neuronal networks. The analysis of network firing patterns and properties using these techniques revealed that the response profile of this compound was most similar to that of ω-conotoxin CVIE, a known selective Cav2.2 calcium channel blocker. This similarity in activity profiles, as visualized in a two-dimensional space created by MDS, provided a strong indication that this compound might also exert its effects through the inhibition of Cav2.2 channels. The Euclidean distance between this compound and other compounds in this multi-dimensional space was used to quantify the similarity of their pharmacological profiles, with ω-conotoxin CVIE showing the smallest distance to this compound. This hypothesis generated through PCA and MDS analysis was subsequently confirmed through targeted electrophysiological studies (as discussed in Section 7.2).

An example of similarity ranking based on Euclidean distance from MDS analysis:

| Compound | Euclidean Distance from this compound (30 µM) |

| ω-conotoxin CVIE | 1.5 |

| Ni2+ | 2.6 |

| Carbamazepine | 7.0 |

| Bicuculline | Higher than Ni2+ |

| Cannabidiol | Similar impact on network properties |

Emerging Omics-Based Approaches in Natural Product Pharmacology

Omics-based approaches, such as genomics, transcriptomics, proteomics, and metabolomics, represent powerful emerging methodologies in natural product pharmacology. These techniques enable comprehensive, high-throughput analysis of biological molecules within a system, providing a holistic view of how a natural product interacts with biological pathways and networks. While these approaches are increasingly applied in the broader field of natural product research to elucidate complex mechanisms of action and identify biomarkers, published research specifically detailing the application of comprehensive omics-based studies solely focused on this compound in the provided sources is limited. The current understanding of this compound's targets and mechanisms, as described in the preceding sections, has primarily been derived from targeted pharmacological assays and network activity analysis. The application of comprehensive omics technologies to this compound research represents a potential future direction to further unravel its multifaceted pharmacological effects and identify a broader spectrum of its molecular interactions.

Future Research Directions and Translational Perspectives for Conolidine

Discovery and Optimization of Next-Generation Conolidine Analogues

The development of synthetic analogues of this compound represents a significant avenue for future research aimed at improving its pharmacological properties, such as potency, selectivity, and bioavailability. google.comrti.orgsciencedaily.comlih.lunih.govwikipedia.org Initial efforts have already led to the discovery of synthetic analogues, such as RTI-5152-12, which demonstrate enhanced activity at ACKR3 compared to the parent compound. rti.orgsciencedaily.comlih.lunih.govwikipedia.org Other derivatives have also shown promising analgesic efficacy. nih.gov Future research will likely involve rational design based on structural and mechanistic insights, as well as high-throughput screening of chemical libraries, to identify novel compounds with optimized therapeutic profiles. google.comgoogle.com The synthesis of both enantiomers of this compound has shown that both possess analgesic effects, suggesting further exploration of stereochemistry in analogue design could be beneficial. wikipedia.orgthieme-connect.com The goal is to create compounds with potentially greater efficacy and improved pharmacokinetic properties while maintaining or enhancing the favorable safety profile observed with this compound. nih.govThis compound.com

Investigation of this compound's Potential Modulatory Roles Beyond Nociception

While this compound's analgesic properties are the primary focus, its interaction with targets like ACKR3 suggests potential roles in other physiological processes where these targets are involved. ACKR3 is expressed in several brain regions associated with opioid activity and has been implicated in mediating emotions, including euphoria, anxiety, stress, and depression. rti.orglih.lumedicalnewstoday.com This raises the possibility that this compound or its analogues could have modulatory effects on mood and emotional states, which are often intertwined with chronic pain. This compound.com Furthermore, ACKR3 has been linked to various other conditions, including certain cancers, cardiovascular diseases, fibrosis, inflammatory and autoimmune diseases, and neurological dysfunctions such as Alzheimer's disease and multiple sclerosis. google.com Preliminary studies also suggest potential anti-inflammatory and anticancer properties of this compound alkaloids. This compound.comThis compound.com Future research should explore these potential applications to determine if this compound or its derivatives hold therapeutic value beyond pain management. This compound.comgoogle.comwintersbiotechnology.com

Development of Advanced In Silico Predictive Models for this compound Research

Computational approaches, such as in silico modeling, can play a crucial role in accelerating this compound research. nih.gov These methods can be utilized to predict the binding affinity of this compound and its analogues to known and potential new targets, aiding in the elucidation of its comprehensive pharmacological landscape. researchgate.netbindingdb.org Molecular docking and dynamics simulations can provide insights into the interaction of this compound with receptors like ACKR3 at an atomic level, guiding the design of improved analogues. researchgate.net Furthermore, in silico pharmacokinetic models can predict the absorption, distribution, metabolism, and excretion properties of this compound and its derivatives, helping to prioritize compounds with favorable profiles for in vivo studies. nih.gov Predictive models can also be used to explore potential off-target interactions and predict potential toxicity, contributing to a more efficient and safer drug discovery process. nih.gov Leveraging artificial intelligence and machine learning in analyzing complex biological data generated from this compound research can help identify patterns and predict responses, further guiding future studies. nih.govbiorxiv.org

Strategies for Addressing Challenges in Natural Product-Derived Drug Development

Developing drugs from natural products like this compound presents unique challenges. The low natural abundance of this compound in Tabernaemontana divaricata necessitates efficient synthetic routes to ensure a sustainable supply for research and potential therapeutic use. tandfonline.comscripps.edugoogle.comThis compound.comsciencedaily.com While significant progress has been made in synthesizing this compound, further optimization of these methods is important. google.comsciencedaily.comwikipedia.org Another challenge lies in the complexity of natural product structures, which can make the synthesis of analogues for structure-activity relationship studies difficult. thieme-connect.com Addressing these synthetic challenges through innovative chemical methodologies is crucial for the development of next-generation this compound-based therapeutics. google.comsciencedaily.comthieme-connect.com Furthermore, the variability in composition of natural extracts necessitates focusing on the isolated pure compound or well-characterized synthetic derivatives for consistent and reproducible pharmacological studies. Establishing robust quality control measures for any natural product-derived material is essential. Finally, translating findings from preclinical studies with a natural product to human clinical trials requires careful consideration of factors such as bioavailability, metabolism, and potential drug interactions, necessitating well-designed clinical research strategies. This compound.com

Q & A

Q. What is the primary pharmacological target of conolidine in modulating pain perception, and how is this identified experimentally?

this compound primarily targets the atypical chemokine receptor ACKR3 (also known as CXCR7), which acts as an opioid peptide scavenger. Experimental validation involves:

- PathHunter and NanoBiT β-arrestin recruitment assays to confirm receptor activation and phosphorylation .

- Competitive binding studies using fluorescently labeled chemokines (e.g., CXCL12) and opioid peptides (e.g., BAM22) to demonstrate this compound's displacement efficacy .

- Calcium imaging and multi-electrode array (MEA) assays to assess secondary effects on ion channels, such as Cav2.2 inhibition, which may contribute to analgesia .

Q. What methodological approaches are used to isolate and characterize this compound from Tabernaemontana divaricata?

- Solvent extraction : Ethanol-based separation of alkaloids from plant material, leveraging solubility differences .

- Chromatographic purification : High-performance liquid chromatography (HPLC) or column chromatography to refine this compound purity, validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- Stereochemical verification : Total synthesis (e.g., gold(I)-catalyzed cyclization) and comparison of synthetic vs. natural this compound using optical rotation and spectroscopic data .

Q. How do in vivo models (e.g., rodent pain assays) validate this compound's analgesic efficacy?

- Formalin-induced biphasic pain tests : Measurement of primary (acute) and secondary (inflammatory) pain suppression post-conolidine administration .

- Thermal and mechanical hypersensitivity models : Assessment of allodynia reversal in neuropathic pain models (e.g., sciatic nerve injury) .

- Side effect profiling : Comparative analysis of this compound vs. opioids for respiratory depression, constipation, and tolerance using dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound's dual modulation of ACKR3 and calcium channels?

- Multi-parametric MEA analysis : Quantify neuronal network responses (e.g., burst frequency, spike amplitude) to distinguish ACKR3-mediated effects from Cav2.2 inhibition .

- Receptor knockout models : Use ACKR3- or Cav2.2-deficient mice to isolate mechanistic contributions .

- This compound analogs : Synthesize derivatives (e.g., RTI-5152-12) with enhanced ACKR3 selectivity to dissect polypharmacology .

Q. What strategies ensure reliable data interpretation in this compound's receptor-ligand interaction studies?

- Concentration-response curves : Validate ACKR3 binding affinity (EC₅₀) across species (human vs. mouse) to assess translational relevance .

- Negative controls : Include LIH383 (ACKR3 antagonist) and ω-conotoxin CVIE (Cav2.2 blocker) to confirm specificity .

- Data normalization : Use Z-score transformations in MEA datasets to minimize batch variability .

Q. How should researchers design experiments to evaluate this compound's long-term safety and efficacy in chronic pain models?

- Chronic dosing regimens : Administer this compound over weeks/months in rodent models, monitoring behavioral outcomes (e.g., open-field tests for sedation) and biomarker changes (e.g., plasma opioid peptide levels) .

- Cross-tolerance studies : Co-administer this compound with morphine to test for opioid-sparing effects and tolerance mitigation .

- Toxicokinetic profiling : Measure tissue accumulation and metabolite formation via LC-MS/MS .

Q. What computational tools enhance the study of this compound's structure-activity relationships (SAR)?

- Molecular docking simulations : Model this compound-ACKR3 interactions using cryo-EM or homology-based receptor structures .

- Quantitative SAR (QSAR) : Corrogate synthetic analogs (e.g., apparicine, pericine) to identify pharmacophores critical for ACKR3 modulation .

- Machine learning : Train classifiers on MEA-derived response profiles to predict novel targets .

Methodological Notes

- Data reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental replication, including detailed synthesis protocols and raw data deposition .

- Conflict resolution : Apply Cochrane systematic review principles to weigh evidence quality when reconciling mechanistic contradictions .

- Ethical compliance : For in vivo studies, follow NIH/FRS-FNRS standards for animal welfare and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.